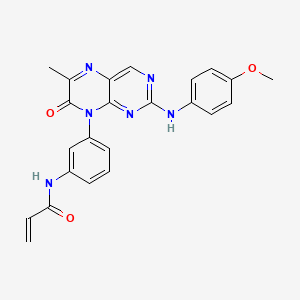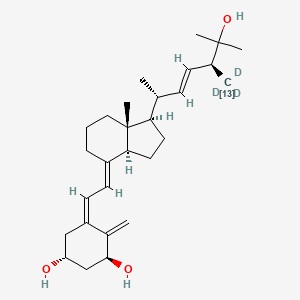
Ercalcitriol-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ercalcitriol-13C,d3, also known as 1α,25-Dihydroxy Vitamin D2-13C,d3, is a labeled analog of Ercalcitriol. Ercalcitriol is an active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. The labeling with carbon-13 and deuterium makes this compound a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ercalcitriol-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Ercalcitriol molecule. The synthetic route typically starts with the precursor vitamin D2, which undergoes a series of hydroxylation reactions to form 1α,25-Dihydroxy Vitamin D2. The incorporation of isotopes is achieved through specific chemical reactions that replace hydrogen atoms with deuterium and carbon-12 atoms with carbon-13.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and yield. The process includes the use of specialized reactors and controlled conditions to facilitate the incorporation of isotopes. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Ercalcitriol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the molecule can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of double bonds results in saturated compounds.
Applications De Recherche Scientifique
Ercalcitriol-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of vitamin D metabolism.
Biology: Helps in studying the role of vitamin D in cellular processes and its impact on gene expression.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Employed in the development of new vitamin D-based therapies and supplements.
Mécanisme D'action
Ercalcitriol-13C,d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer, which then binds to vitamin D response elements in the DNA. This binding modulates the transcription of target genes, leading to the regulation of calcium absorption in the intestine, bone mineralization, and other physiological processes.
Comparaison Avec Des Composés Similaires
Ercalcitriol-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other vitamin D analogs. Similar compounds include:
Calcitriol (1α,25-Dihydroxy Vitamin D3): The active form of vitamin D3, which also binds to VDR and regulates calcium homeostasis.
Alfacalcidol (1α-Hydroxy Vitamin D3): A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol (19-nor-1α,25-Dihydroxy Vitamin D2): A synthetic analog of vitamin D2 used to treat secondary hyperparathyroidism.
This compound’s isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis compared to its unlabeled counterparts.
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
Clé InChI |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


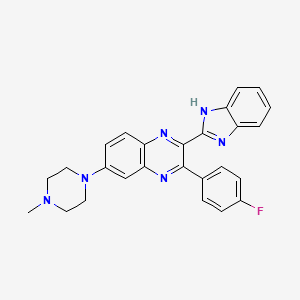
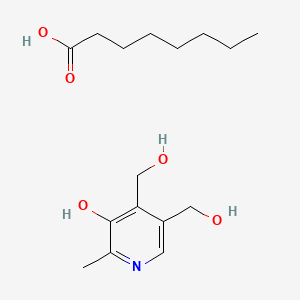
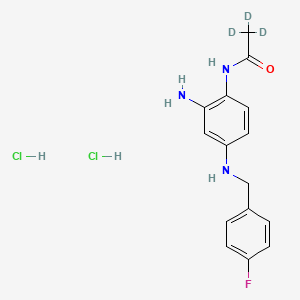
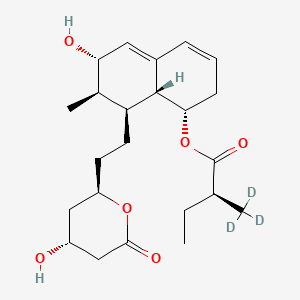
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
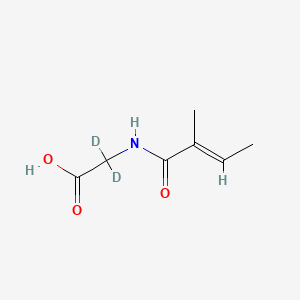
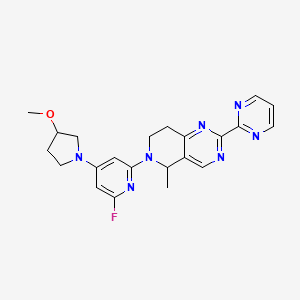
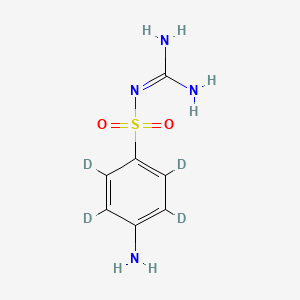
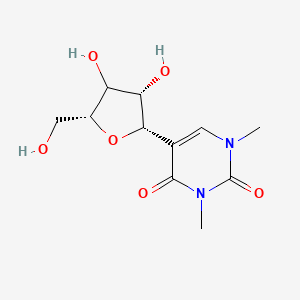
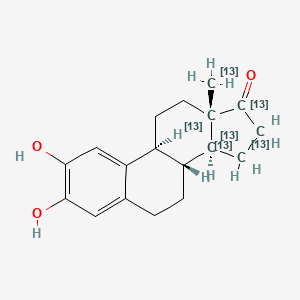
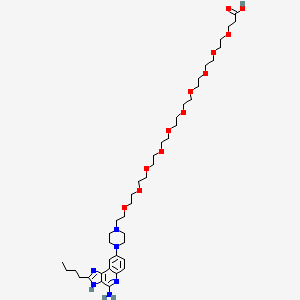
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
